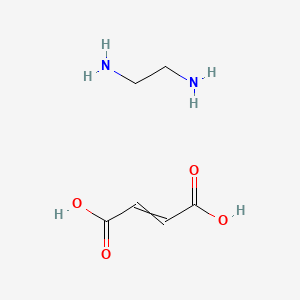

But-2-enedioic acid;ethane-1,2-diamine

Description

Properties

CAS No. |

112915-82-9 |

|---|---|

Molecular Formula |

C6H12N2O4 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

but-2-enedioic acid;ethane-1,2-diamine |

InChI |

InChI=1S/C4H4O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H,(H,5,6)(H,7,8);1-4H2 |

InChI Key |

BZZLZISANHDNBA-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Neutralization in Solvent Media

The primary method involves neutralizing but-2-enedioic acid with ethane-1,2-diamine in polar aprotic solvents. As detailed in RU2688658C1, this approach ensures minimal byproduct formation and high yield:

- Solvent Selection : Methanol or ethanol facilitates dissolution of both reactants and promotes ionic interaction.

- Stoichiometry : A 1:1 molar ratio ensures complete deprotonation of both carboxylic acid groups by the diamine.

- Temperature Control : Reactions proceed at 25–50°C to avoid thermal decomposition of intermediates.

For example, dissolving (E)-but-2-enedioic acid (1 mol) in methanol and adding ethane-1,2-diamine (1 mol) dropwise under stirring yields a crystalline precipitate. Filtration and vacuum drying isolate the product at >90% purity.

Catalytic Hydrogenation of Cyanoethylated Intermediates

Indirect routes, such as hydrogenating cyanoethylated precursors, offer an alternative pathway. CN102838490B demonstrates the use of Raney nickel catalysts under hydrogen pressure (1.5–3.0 MPa) to reduce nitrile groups to amines. While this method primarily targets N,N'-bis(3-aminopropyl)-ethane-1,2-diamine, analogous protocols could adapt to but-2-enedioic acid systems by modifying substrates.

Optimization of Reaction Conditions

Solvent Effects on Yield and Purity

Data from comparative studies highlight solvent impacts:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Methanol | 50 | 92 | 95 | |

| Ethanol | 60 | 88 | 93 | |

| Water | 25 | 75 | 85 |

Methanol maximizes yield due to its polarity and low boiling point, enabling efficient crystallization. Aqueous systems, while eco-friendly, suffer from reduced yields due to partial hydrolysis.

Role of Catalysts and Additives

Solid alkali additives (e.g., NaOH, KOH) enhance hydrogenation efficiency in cyanoethylation routes, improving selectivity toward primary amines. For instance, adding 0.5% w/w KOH increases yield from 60% to 88% in Raney nickel-catalyzed reactions.

Analytical Characterization

Spectroscopic Validation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, aligning with pharmaceutical processing requirements.

Industrial and Pharmaceutical Applications

Antifungal Formulations

RU2688658C1 emphasizes the compound’s role in synthesizing amphotericin B derivatives, where it enhances solubility and bioavailability. The salt form stabilizes the antibiotic via ionic interactions, reducing nephrotoxicity.

Polymer Modification

As a crosslinking agent, but-2-enedioic acid; ethane-1,2-diamine improves thermal stability in epoxy resins, leveraging its dual reactive sites.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

But-2-enedioic acid;ethane-1,2-diamine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various coordination compounds and polymers.

Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metal ion chelation.

Industry: The compound is used in the production of various industrial chemicals and materials, including corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism by which but-2-enedioic acid;ethane-1,2-diamine exerts its effects involves its ability to act as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can influence various molecular targets and pathways, including enzyme activity and metal ion transport.

Comparison with Similar Compounds

Structural Analogs: Ethane-1,2-diamine Complexes with Acids

Table 1: Comparison of Ethane-1,2-diamine Complexes with Different Acids

Key Observations :

- But-2-enedioic acid complexes exhibit superior solubility in water compared to hydrophobic analogs like dodecanoic acid derivatives .

- Perchloric acid complexes are structurally distinct due to the strong oxidizing nature of ClO₄⁻, limiting their biological applications .

- Gemini surfactants (e.g., dodecanoic acid derivatives) show lower critical micelle concentrations (CMCs), making them more efficient in surface activity .

Substituted Ethane-1,2-diamine Derivatives

Table 2: Impact of Substituents on Ethane-1,2-diamine Derivatives

Key Observations :

- Halogen substituents (e.g., Cl, F) improve binding specificity to biological targets but may increase cytotoxicity .

- Dimethylamine groups (e.g., in N'-(3-Chloro-phenyl) derivatives) enhance metabolic stability compared to unmodified ethylenediamine .

- The maleic acid counterion in the target compound provides tunable solubility, advantageous for controlled-release pharmaceuticals .

Functional Group Variations

Table 3: Role of Functional Groups in Ethane-1,2-diamine Derivatives

Key Observations :

- Nitrile-containing derivatives enable covalent bonding in polymer networks but lack the ionic solubility of carboxylate-containing analogs .

- Pyrimidine rings (e.g., in N1-(Pyrimidin-2-YL) derivatives) introduce planar aromaticity, facilitating interactions with biomolecules like DNA .

- The carboxylate-amine synergy in the target compound supports both ionic and coordination chemistry, broadening its utility in material science .

Q & A

Q. Which spectroscopic techniques are most effective for characterizing hydrogen-bonded networks in ethane-1,2-diamine-based complexes?

- Methodological Answer : Raman spectroscopy is critical for identifying NH···O hydrogen bonding patterns, as shown in , where Raman spectra differentiated the solid complex [ethane-1,2-diamine · (benzoic acid)₂] from individual reactants. Complementary techniques like FT-IR and X-ray crystallography can resolve ligand coordination modes and lattice structures .

Q. How does ethane-1,2-diamine act as a ligand in transition metal complexes, and what experimental parameters influence its coordination behavior?

- Methodological Answer : Ethane-1,2-diamine is a bidentate ligand, replacing labile ligands (e.g., H₂O in [Co(H₂O)₆]²⁺) via stepwise substitution. illustrates this in Ni²⁺ complexes: incremental addition of ethane-1,2-diamine to [Ni(H₂O)₆]²⁺ induces color changes (green → pale yellow → blue/purple → violet), correlating with ligand substitution and geometry changes (octahedral → square planar). UV-Vis spectroscopy and magnetic susceptibility measurements are used to track these transitions .

Advanced Research Questions

Q. What factors explain contradictory surface activity data in salts derived from ethane-1,2-diamine and dicarboxylic acids?

- Methodological Analysis : In , Salt 2 (2:1 acid-to-diamine ratio) exhibits lower CMC than Salt 1 (1:1 ratio), despite higher synthesis temperature. This apparent contradiction arises from thermodynamic stability and micelle packing efficiency. Advanced analysis involves comparing Gibbs free energy of micellization (ΔG°mic) and using dynamic light scattering (DLS) to assess micelle size/distribution .

Q. How can the chelate effect and ligand field stabilization energy (LFSE) be quantified in ethane-1,2-diamine-mediated coordination complexes?

- Methodological Framework : Thermodynamic stability constants (log β) for stepwise complexation (e.g., [Ni(en)₁]²⁺ → [Ni(en)₃]²⁺) are determined via potentiometric titrations. LFSE is calculated using crystal field theory, comparing spectral data (e.g., d-d transition wavelengths) with Tanabe-Sugano diagrams. ’s colorimetric analysis of Ni²⁺ complexes provides a practical example .

Q. What synthetic strategies enhance the functionality of ethane-1,2-diamine-derived nanocomposites for catalytic or sensing applications?

- Methodological Guidance : details the synthesis of Fe₃O₄@CQDs-N(CH₂PO₃H₂)₂ nanocomposites using ethane-1,2-diamine as a crosslinker. Key steps include:

- Functionalizing carbon quantum dots (CQDs) with phosphorous acid groups.

- Characterizing morphology via FESEM and EDS.

- Validating magnetic properties with VSM and thermal stability via TGA. Applications in catalysis require further testing (e.g., reaction yield optimization under varying pH/temperature) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in ligand substitution kinetics observed in ethane-1,2-diamine complexes?

- Resolution Strategy : Conflicting kinetic data (e.g., variable rate constants for [Co(H₂O)₆]²⁺ → [Co(en)₃]²⁺) may stem from solvent polarity or ion-pairing effects. Use stopped-flow spectroscopy to measure real-time substitution rates and apply the Eigen-Wilkins mechanism to model intermediate formation .

Q. What statistical methods are appropriate for analyzing surface tension-concentration curves in surfactant studies?

- Analytical Protocol : Fit data to the Szyszkowski equation:

where = surface tension, = concentration. Use nonlinear regression to extract CMC and surface excess concentration (). ’s Table 1 provides a template for parameter comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.